molecular formula C9H9N3O2 B13662671 Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate

Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate

Cat. No.: B13662671
M. Wt: 191.19 g/mol
InChI Key: ZBFFJRBCVMPLRM-UHFFFAOYSA-N
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Description

Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core with an ester functional group at the 5-position. The compound is synthesized via esterification of the corresponding carboxylic acid derivative. For example, methyl analogs (e.g., mthis compound) are prepared by refluxing the acid precursor in methanol with sulfuric acid, yielding quantitative conversion . Ethyl esters follow analogous pathways, substituting methanol with ethanol. The ester group enhances bioavailability and serves as a handle for further functionalization, making it a versatile intermediate in drug discovery.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl 1H-imidazo[4,5-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-6-8(12-7)11-5-10-6/h3-5H,2H2,1H3,(H,10,11,12)

InChI Key

ZBFFJRBCVMPLRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)NC=N2

Origin of Product

United States

Preparation Methods

Reaction Sequence

The synthesis involves a three-step tandem process conducted in one pot without isolating intermediates:

  • Nucleophilic Aromatic Substitution (SNAr) Reaction
    Starting from 2-chloro-3-nitropyridine, substituted primary amines undergo SNAr reaction in H2O-IPA at 80 °C for 2 hours to form N-substituted intermediates.

  • In Situ Nitro Group Reduction
    The nitro group in the intermediate is reduced using zinc dust and concentrated hydrochloric acid at 80 °C for 45 minutes, yielding pyridine-2,3-diamines.

  • Heteroannulation with Aldehydes
    The diamines are then reacted with substituted aldehydes in H2O-IPA at 85 °C for 10 hours, leading to cyclization and aromatization to form the imidazo[4,5-b]pyridine scaffold.

Advantages

  • The entire process is performed in one pot, reducing purification steps.
  • Use of environmentally benign solvents (H2O-IPA) promotes green chemistry principles.
  • Avoids the use of costly and toxic Pd or Cu catalysts and ligands.
  • High yields and broad substrate scope with various amines and aldehydes.
  • The reaction conditions are mild compared to other reported methods.

General Procedure

Step Reagents/Conditions Duration Temperature Outcome
1 2-chloro-3-nitropyridine + primary amine in H2O-IPA 2 h 80 °C N-substituted intermediate
2 Zn dust (1 equiv) + conc. HCl (0.5 equiv) 45 min 80 °C Pyridine-2,3-diamine derivative
3 Substituted aldehyde in H2O-IPA 10 h 85 °C Imidazo[4,5-b]pyridine product

After reaction completion, the mixture is cooled, extracted with ethyl acetate, dried, and purified by silica gel column chromatography to yield the desired product.

Mechanistic Insights

The reaction proceeds through the following mechanistic steps:

  • Formation of imine intermediate via condensation of the diamine with aldehyde.
  • Intramolecular nucleophilic attack by the adjacent NH group on the imine carbon, forming a dihydroimidazo intermediate.
  • Aromatization of the intermediate to yield the final imidazo[4,5-b]pyridine derivative.

This mechanism was supported by time-dependent ^1H NMR studies and isolation of the cyclized intermediate, which was characterized by mass spectrometry, IR, and NMR spectroscopy.

Research Findings and Data

Yields and Solvent Effects

  • The use of H2O-IPA (1:1) was optimal, providing excellent yields of the imidazo[4,5-b]pyridine derivatives.
  • Polar protic solvents like methanol or ethanol gave good yields.
  • Aprotic solvents such as toluene, 1,4-dioxane, tetrahydrofuran, and 1,2-dichloroethane resulted in lower yields, highlighting the importance of solvent choice.

Example Characterization Data for a Representative Compound

Parameter Data
Compound 3-Butyl-2-(5-methylfuran-2-yl)-3H-imidazo[4,5-b]pyridine
^1H NMR (300 MHz, CDCl3) δ 8.35 (dd, J=4.7, 1.0 Hz, 1H), 8.00 (dd, J=7.9, 1.0 Hz, 1H), 7.20 (dd, J=7.9, 4.7 Hz, 1H), 7.11 (d, J=3.3 Hz, 1H), 6.23 (d, J=3.3 Hz, 1H), 4.59 (t, J=7.6 Hz, 2H), 2.46 (s, 3H), 1.90 (quint, J=7.6 Hz, 2H), 1.49–1.39 (m, 2H), 0.98 (t, J=7.6 Hz, 3H)
^13C NMR (75 MHz, CDCl3) δ 155.4, 148.7, 145.7, 143.9, 135.6, 126.9, 118.9, 114.7, 108.9, 43.7, 32.5, 20.6, 14.3, 14.1
IR (KBr, cm^-1) 2958, 2867, 1596, 1558, 1468, 1429, 1384
MS (EI) m/z 255 (M^+)
HRMS (EI) m/z Calculated for C15H17N3O: 255.1372; Found: 255.1374

These data confirm the successful synthesis and purity of the imidazo[4,5-b]pyridine derivatives.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
N–C–N Bond Formation Diamines + aldehydes/carboxylic acids, FeCl3 or aerial oxidation Simple reagents; direct cyclization Requires oxidants; limited scope
Pd/Cu-Catalyzed N–C–N–C Bond Formation Cyclization of 2-halo-3-acylaminopyridines with amines Regioselective; diverse substitution Expensive/toxic catalysts; ligands required
One-Pot Tandem Reaction in H2O-IPA S_NAr + in situ reduction + heteroannulation Green solvent; no metal catalyst; high yield; broad scope Requires zinc and acid; longer reaction time

Chemical Reactions Analysis

Alkylation Reactions

Alkylation occurs preferentially at the N3 position of the imidazo[4,5-b]pyridine core due to the lone pair availability on the nitrogen atom. Phase-transfer catalysis (PTC) is commonly employed for regioselective alkylation.

Key Findings:

  • Benzylation : Treatment with 1-(chloromethyl)benzene in the presence of tetrabutylammonium bromide (TBAB) yields 3-benzyl-2-ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate (Table 1).

  • Ethoxycarbonylmethylation : Ethyl bromoacetate reacts under PTC conditions to form 3-(ethoxycarbonylmethyl)-2-ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate .

Substrate Reagent Catalyst Conditions Product Yield Reference
Ethyl 3H-imidazo[4,5-b]pyridine-5-carboxylate1-(Chloromethyl)benzeneTBABDCM/H<sub>2</sub>O, 60°C, 12 h3-Benzyl-2-ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate78%
Ethyl 3H-imidazo[4,5-b]pyridine-5-carboxylateEthyl bromoacetateTBABToluene/H<sub>2</sub>O, 80°C, 8 h3-(Ethoxycarbonylmethyl)-2-ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate65%

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical step for further derivatization.

Key Findings:

  • Basic Hydrolysis : Treatment with NaOH in H<sub>2</sub>O-IPA (1:1) at 80°C for 6 h produces 3H-imidazo[4,5-b]pyridine-5-carboxylic acid (yield: 85%) .

  • Acidic Hydrolysis : HCl in refluxing ethanol leads to partial decomposition, making basic conditions preferable .

Heterocyclization with Aldehydes

The electron-rich pyridine ring participates in condensation reactions with aldehydes to form fused heterocycles.

Key Findings:

  • Imine Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) in H<sub>2</sub>O-IPA at 85°C for 10 h generates 2-aryl-3-ethylimidazo[4,5-b]pyridines via imine intermediates (Scheme 1) .

  • Mechanistic Pathway : The reaction proceeds through imine formation, intramolecular cyclization, and aromatization, confirmed by time-dependent <sup>1</sup>H NMR studies .

Reduction of the Aromatic System

Selective reduction of the pyridine ring is achievable under controlled conditions.

Key Findings:

  • Catalytic Hydrogenation : H<sub>2</sub> over Pd/C in ethanol reduces the pyridine ring to a piperidine derivative, yielding ethyl 3-ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine-5-carboxylate (yield: 70%) .

Transition-Metal-Catalyzed Cross-Coupling

The ester group’s para position on the pyridine ring enables regioselective functionalization via palladium or copper catalysis.

Key Findings:

  • Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> introduces aryl groups at the C6 position (Table 2) .

Substrate Reagent Catalyst Conditions Product Yield Reference
Ethyl 3H-imidazo[4,5-b]pyridine-5-carboxylatePhenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>Dioxane, 100°C, 12 hEthyl 6-phenyl-3H-imidazo[4,5-b]pyridine-5-carboxylate60%

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

Electrophilic halogen substituents (e.g., chloro) at the C2 position undergo substitution with amines or alkoxides.

Key Findings:

  • Amination : Reaction with benzylamine in H<sub>2</sub>O-IPA at 80°C replaces chlorine with a benzylamino group (yield: 75%) .

Scientific Research Applications

Ethyl 3H-imidazo[4,5-b]pyridine-5-carboxylate and its derivatives have a variety of applications, particularly in medicinal chemistry, including use as kinase inhibitors, antimicrobial agents, and in the synthesis of fused pyrimidines .

Antimicrobial Applications

  • Imidazo[4,5-b]pyridine derivatives exhibit good fungicidal activities against various plant pathogens, including Pucinia polysora, Erysis graminis, and Rhizoctania solani . Wu et al. reported that structural modifications to the aromatic ring at C-2, the alkyl substituent on N-3, and the linker between C-5 and the methyl group influence the fungicidal activity .
  • Certain imidazo[4,5-b]pyridine derivatives have antibacterial activity against Gram-positive bacteria (Bacillus cereus) and Gram-negative bacteria (Escherichia coli) . Gram-positive bacteria are more sensitive to these compounds compared to Gram-negative bacteria .

Kinase Inhibition

  • Imidazo[4,5-b]pyridines are explored for their protein inhibition abilities, particularly as kinase inhibitors, suggesting potential applications in fighting cancers or nervous system disorders .
  • These compounds may also inhibit IRAK kinase family members, especially IRAK-4, potentially reducing off-target related toxicity and improving oral bioavailability .

Synthesis of Fused Pyrimidines

  • Imidazo[4,5-b]pyridine derivatives are used in synthesizing new fused pyrimidines with antiviral, antibacterial, antimalarial, and antiallergic properties .
  • Reacting 4-amino-1H-imidazole-5-carbonitrile with ethyl isothiocyanatoacetate in pyridine produces 6-ethoxycarbonylmethyl-7-imino-5-thioxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-d]pyrimidine .

Other Applications

  • Imidazo[4,5-b]pyridines can be synthesized from 2-chloro-3-nitropyridine using a green solvent system of H2O-IPA . This method involves a tandem sequence of SNAr reaction with substituted primary amines, in situ nitro group reduction, and heteroannulation with substituted aromatic aldehydes .
  • Imidazo[4,5-b]pyridine derivatives have shown antioxidant properties . For example, compounds with a cyanoethylene arm between the imidazopyridine part and a dimethylaniline group exhibit FRAP (ferric reducing antioxidant power) activity .

Mechanism of Action

The mechanism of action of Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making it a potential antimicrobial agent . Additionally, the compound’s ability to modulate signaling pathways in cancer cells makes it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The imidazo[4,5-b]pyridine scaffold is highly tunable, with substituents at the 3-, 6-, and N-positions significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related derivatives:

Table 1: Comparative Analysis of Imidazo[4,5-b]pyridine Derivatives

Compound Name Substituents/Modifications Key Properties/Applications References
Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate 5-ethyl ester Intermediate for kinase inhibitors; moderate solubility in polar solvents
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate 3-methyl, 5-methyl ester Improved thermal stability (quantitative yield); regioisomer separation challenges
3-(4-Chlorobenzyl)-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid 3-(4-Cl-benzyl), 6-(2-hydroxybenzoyl), 5-COOH High crystallinity (mp 299–300°C); enhanced hydrogen-bonding capacity
3-Cyclohexyl-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid 3-cyclohexyl, 6-(2-hydroxybenzoyl), 5-COOH Exceptional thermal stability (mp >300°C); hydrophobic substituent improves membrane permeability
6-(2-Hydroxybenzoyl)-3-(4-methoxybenzyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid 3-(4-OMe-benzyl), 6-(2-hydroxybenzoyl), 5-COOH Moderate solubility in aqueous-organic mixtures (mp 286–288°C)
3-((4-(6-Chloro-2-(1-methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole 7-chloro, 2-pyrazole, piperazine-methyl-isoxazole Kinase inhibition (IC50 <100 nM); complex purification (17% purity)

Critical Findings

Substituent Effects on Solubility and Stability Ethyl/methyl esters (e.g., this compound) exhibit moderate solubility in methanol and dichloromethane, whereas carboxylic acid derivatives (e.g., 48g) form stable crystalline solids with high melting points (>300°C) due to intermolecular hydrogen bonding . Bulky substituents (e.g., cyclohexyl, tert-butyl) enhance thermal stability but reduce aqueous solubility, necessitating formulation optimization for drug delivery .

Synthetic Challenges

  • Esterification of the 5-carboxylic acid precursor (e.g., using H2SO4 in MeOH) achieves near-quantitative yields, but regioselective N-methylation remains problematic, often producing regioisomeric mixtures (e.g., 3-methyl vs. 1-methyl derivatives) .
  • Complex substituents (e.g., pyrazole-isoxazole hybrids in ) require multistep syntheses with low yields (17–50% purity post-column chromatography), highlighting scalability issues .

Biological Activity Correlations

  • The 5-carboxylate/ester moiety is essential for binding to kinase ATP pockets, as seen in kinase inhibitors like compound 21h (). Modifications here alter potency and selectivity .
  • Hydrophobic groups (e.g., 4-chlorobenzyl) improve membrane penetration but may increase off-target effects, whereas polar substituents (e.g., 4-methoxybenzyl) balance solubility and target engagement .

Contradictions and Limitations

  • reports quantitative yields for methyl ester synthesis, but shows low yields (17–50%) for more complex analogs, suggesting steric and electronic factors critically influence reaction efficiency.
  • While carboxylic acid derivatives (e.g., 48g) exhibit high crystallinity, their poor solubility limits in vivo applications without prodrug strategies .

Biological Activity

Ethyl 3H-imidazo[4,5-b]pyridine-5-carboxylate is a member of the imidazo[4,5-b]pyridine family, characterized by a fused imidazole and pyridine ring structure. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Molecular Weight : Approximately 205.24 g/mol
  • Solubility : Soluble in organic solvents

1. Anticancer Activity

This compound has been shown to exhibit significant anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines:

Cell LineGI50 (µM)Mechanism of Action
HCT116 (Colon)2.30Dual inhibition of Aurora-A/FLT3 kinases
MV4-11 (AML)0.299Inhibition of FLT3 signaling
HeLa (Cervical)12.50Induction of apoptosis

In a study by Lee et al., the compound demonstrated selective inhibition against Aurora kinases, which are critical for cancer cell proliferation and survival .

2. Anti-inflammatory Activity

The compound's anti-inflammatory effects have been documented, particularly in the context of retinal ischemia. It has been shown to reduce inflammatory responses in human retinal pigment epithelial cells by modulating oxidative stress pathways:

  • Mechanism : Inhibition of transcription factors Nrf2 and NF-κB, leading to decreased inflammatory cytokine production .

3. Antimicrobial Activity

This compound has also exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)Activity
Bacillus cereus12.5Effective against Gram-positive bacteria
Escherichia coli25Moderate activity against Gram-negative bacteria

The compound's structural features contribute to its ability to interact with bacterial enzymes, enhancing its efficacy as an antimicrobial agent.

Case Study 1: Aurora Kinase Inhibition

In a study focusing on Aurora kinases, this compound was synthesized and tested for its inhibitory effects. The results indicated a strong binding affinity and selectivity for Aurora-A kinase with an IC50 value of 0.067 µM, demonstrating its potential as a targeted cancer therapy agent .

Case Study 2: Anti-inflammatory Effects in Retinal Cells

Li et al. investigated the compound's effects on ARPE-19 cells subjected to oxidative stress. The results showed that treatment with this compound significantly reduced inflammatory markers compared to control groups, highlighting its therapeutic potential in ocular diseases associated with inflammation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3H-imidazo[4,5-b]pyridine-5-carboxylate, and how is structural confirmation achieved?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of pyridine derivatives with ethyl esters. For example, analogous imidazo[4,5-b]pyridine scaffolds are synthesized via condensation reactions using thiourea or thioamides under acidic conditions . Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) for precise bond-length and angle measurements (e.g., mean C–C bond length: 0.002 Å, R factor: 0.046) , complemented by NMR spectroscopy and high-resolution mass spectrometry (HRMS) .

Q. What physicochemical properties are critical for handling and experimental design with this compound?

  • Methodological Answer : Key properties include:

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s aromatic heterocycle and ester group .
  • Stability : Susceptible to hydrolysis under basic conditions; storage at −20°C in inert atmospheres is recommended .
  • Melting Point : Analogous imidazo[4,5-b]pyridines exhibit melting points between 180–220°C, requiring controlled heating during recrystallization .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly in kinase inhibition?

  • Methodological Answer :

  • In vitro assays : Use c-Met kinase inhibition protocols (IC50 determination via ATP competition assays) . For example, related 3H-imidazo[4,5-b]pyridines show IC50 values <100 nM against c-Met .
  • Structure-Activity Relationship (SAR) : Modify the ester group (e.g., replacing ethyl with methyl or aryl groups) to assess impact on binding affinity .
  • Crystallographic studies : Co-crystallize with target kinases (e.g., c-Met) to identify key interactions (e.g., hydrogen bonding with hinge regions) .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Standardize assay conditions : Control variables such as ATP concentration, pH, and temperature to minimize variability .
  • Validate via orthogonal methods : Confirm inhibitory activity using surface plasmon resonance (SPR) or cellular proliferation assays (e.g., MTT in cancer cell lines) .
  • Meta-analysis : Cross-reference datasets from peer-reviewed studies (e.g., Chen et al., 2012 vs. Papadakis et al., 2020) to identify consensus mechanisms .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Ester prodrug modification : Replace the ethyl ester with a tert-butyl or benzyl group to enhance metabolic stability .
  • LogP optimization : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) to improve aqueous solubility while maintaining blood-brain barrier permeability .
  • In vivo pharmacokinetic (PK) studies : Use rodent models to assess bioavailability, half-life, and clearance rates, correlating with in vitro hepatic microsomal stability data .

Specialized Methodological Considerations

Q. How can computational modeling guide the design of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Utilize software like AutoDock Vina to predict binding poses in kinase active sites (e.g., c-Met PDB: 3LQ8) .
  • Quantum mechanical (QM) calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity in synthetic modifications .
  • ADMET prediction : Apply tools like SwissADME to forecast absorption, toxicity, and CYP450 interactions prior to synthesis .

Q. What analytical techniques resolve challenges in purity assessment during synthesis?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) to quantify impurities ≤0.1% .
  • Elemental analysis : Confirm stoichiometry (e.g., C: 53.2%, H: 4.5%, N: 20.1% for C9H8N3O2) to validate synthetic batches .

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